molecular formula C10H15NO B12116999 Benzenamine, 3-(propoxymethyl)- CAS No. 80171-97-7

Benzenamine, 3-(propoxymethyl)-

Cat. No.: B12116999
CAS No.: 80171-97-7
M. Wt: 165.23 g/mol
InChI Key: VGPVTPLWOKFGBH-UHFFFAOYSA-N
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Description

Benzenamine, 3-(propoxymethyl)- is an organic compound with the molecular formula C10H15NO It is a derivative of benzenamine, where the amino group is substituted at the meta position with a propoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-(propoxymethyl)- typically involves the reaction of benzenamine with propoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H5NH2+CH3CH2CH2OCH2ClC6H4(CH2OCH2CH2CH3)NH2+HCl\text{C}_6\text{H}_5\text{NH}_2 + \text{CH}_3\text{CH}_2\text{CH}_2\text{OCH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{OCH}_2\text{CH}_2\text{CH}_3)\text{NH}_2 + \text{HCl} C6​H5​NH2​+CH3​CH2​CH2​OCH2​Cl→C6​H4​(CH2​OCH2​CH2​CH3​)NH2​+HCl

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 3-(propoxymethyl)- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-(propoxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3), and elevated temperatures.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted benzenamine derivatives, depending on the electrophile used.

Scientific Research Applications

Benzenamine, 3-(propoxymethyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 3-(propoxymethyl)- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. The propoxymethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the inhibition of enzymes or receptors involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 3-methyl-: Similar structure but with a methyl group instead of a propoxymethyl group.

    Benzenamine, 3-ethoxymethyl-: Similar structure but with an ethoxymethyl group instead of a propoxymethyl group.

    Benzenamine, 3-butoxymethyl-: Similar structure but with a butoxymethyl group instead of a propoxymethyl group.

Uniqueness

Benzenamine, 3-(propoxymethyl)- is unique due to the presence of the propoxymethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

80171-97-7

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-(propoxymethyl)aniline

InChI

InChI=1S/C10H15NO/c1-2-6-12-8-9-4-3-5-10(11)7-9/h3-5,7H,2,6,8,11H2,1H3

InChI Key

VGPVTPLWOKFGBH-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1=CC(=CC=C1)N

Origin of Product

United States

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